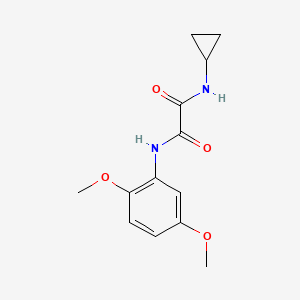![molecular formula C16H15Cl2NO3 B4717714 2-(4-chlorophenoxy)-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B4717714.png)
2-(4-chlorophenoxy)-N-[2-(4-chlorophenoxy)ethyl]acetamide
Overview
Description
2-(4-chlorophenoxy)-N-[2-(4-chlorophenoxy)ethyl]acetamide, also known as Clofibric acid, is a chemical compound that has been widely used in scientific research for many years. It is a derivative of fibric acid, which is a class of drugs used for lowering cholesterol levels in the blood. However, the focus of
Mechanism of Action
2-(4-chlorophenoxy)-N-[2-(4-chlorophenoxy)ethyl]acetamide acid activates PPARs by binding to their ligand-binding domains, which induces a conformational change that allows the receptor to interact with coactivator proteins. The activated PPARs then bind to specific DNA sequences called PPAR response elements (PPREs), which are located in the promoter regions of target genes. This leads to the recruitment of transcriptional coactivators and the initiation of gene transcription.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-[2-(4-chlorophenoxy)ethyl]acetamide acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of genes involved in fatty acid oxidation and decrease the expression of genes involved in fatty acid synthesis in the liver. It has also been shown to increase the expression of genes involved in glucose uptake and utilization in adipose tissue. In addition, 2-(4-chlorophenoxy)-N-[2-(4-chlorophenoxy)ethyl]acetamide acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-chlorophenoxy)-N-[2-(4-chlorophenoxy)ethyl]acetamide acid in lab experiments is that it is a potent and selective activator of PPARs. It has been extensively studied in vitro and in vivo, and its effects on gene expression and metabolism are well characterized. However, one of the limitations of using 2-(4-chlorophenoxy)-N-[2-(4-chlorophenoxy)ethyl]acetamide acid is that it can have off-target effects on other nuclear receptors and signaling pathways. Therefore, it is important to use appropriate controls and confirm the specificity of its effects.
Future Directions
There are many future directions for the use of 2-(4-chlorophenoxy)-N-[2-(4-chlorophenoxy)ethyl]acetamide acid in scientific research. One area of interest is in the development of new drugs that target PPARs for the treatment of metabolic diseases such as diabetes and dyslipidemia. Another area of interest is in the study of the role of PPARs in inflammation and immune function. Furthermore, the development of new synthetic analogs of 2-(4-chlorophenoxy)-N-[2-(4-chlorophenoxy)ethyl]acetamide acid with improved potency and selectivity could lead to new insights into the mechanisms of PPAR activation and their physiological effects.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2-(4-chlorophenoxy)ethyl]acetamide acid has been widely used in scientific research for its ability to activate peroxisome proliferator-activated receptors (PPARs). PPARs are a group of nuclear receptor proteins that are involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation. 2-(4-chlorophenoxy)-N-[2-(4-chlorophenoxy)ethyl]acetamide acid has been shown to activate PPARα, which is mainly expressed in the liver and is involved in the regulation of lipid metabolism. It has also been shown to activate PPARγ, which is mainly expressed in adipose tissue and is involved in the regulation of glucose homeostasis.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-chlorophenoxy)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c17-12-1-5-14(6-2-12)21-10-9-19-16(20)11-22-15-7-3-13(18)4-8-15/h1-8H,9-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKBWWJIQUEPRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC(=O)COC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4717638.png)
![2-[(6-fluoro-1H-benzimidazol-2-yl)thio]butanoic acid](/img/structure/B4717643.png)
![N-(4-fluorobenzyl)-N'-[1-(4-isopropylphenyl)ethyl]thiourea](/img/structure/B4717647.png)
![N-[2-(dimethylamino)ethyl]-3,3-diphenylpropanamide](/img/structure/B4717651.png)
![2-(4-ethylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4717652.png)
![4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B4717658.png)

![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}butanamide](/img/structure/B4717668.png)
![methyl 2-[(2-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B4717678.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4717689.png)
![1-[2-(2,5-dimethylphenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4717694.png)

![7-(difluoromethyl)-N-(3-iodophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4717718.png)